Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate
Overview
Description
Scientific Research Applications
Enantioselective Synthesis and Material Development
- Enantioselective Synthesis : A notable application is in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. The synthesis features an iodolactamization step crucial for yielding a highly functionalized intermediate (Campbell et al., 2009).
Heterocyclic Chemistry and Drug Design
- Heterocyclic Chemistry : The compound also finds its application in the synthesis of novel classes of cyclic dipeptidyl ureas and pseudopeptidic triazines. These synthesized compounds introduce new perspectives in drug design and material science, especially in the creation of molecules with potential therapeutic applications (Sañudo et al., 2006).
Polymer Science
- Polymer Science : In the realm of polymer science, the synthesis and ring-opening polymerization of functional cyclic esters, including derivatives of cyclohexanone, have been explored. Such research highlights the versatility of this compound in designing hydrophilic aliphatic polyesters with potential applications in biodegradable materials and drug delivery systems (Trollsås et al., 2000).
Organic Chemistry and Catalysis
- Organic Chemistry : The molecule serves as a precursor in various synthetic pathways, including the hydrodeoxygenation of lignin model compounds, indicating its potential in biofuel production and the development of sustainable chemical processes (Deutsch & Shanks, 2012).
Safety and Hazards
When handling Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Properties
IUPAC Name |
benzyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUWJTPPKGZEAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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